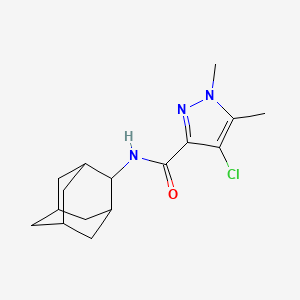![molecular formula C14H18N2O6S B5756128 ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 326898-54-8](/img/structure/B5756128.png)
ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate, also known as NPPB, is a chemical compound that has been widely used in scientific research. NPPB is a potent blocker of chloride channels and has been used to study the physiological and biochemical effects of chloride channel inhibition.
Aplicaciones Científicas De Investigación
Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been used in a wide range of scientific research applications. It has been used to study the role of chloride channels in various physiological and pathological processes, such as cell volume regulation, neuronal excitability, and cystic fibrosis. It has also been used to study the effects of chloride channel inhibition on ion transport and membrane potential in various cell types, including epithelial cells, smooth muscle cells, and neurons.
Mecanismo De Acción
Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is a potent blocker of chloride channels, which are transmembrane proteins that regulate the movement of chloride ions across cell membranes. ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate binds to the extracellular surface of chloride channels and blocks the movement of chloride ions through the channel pore. This results in the inhibition of chloride ion transport and the depolarization of the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate are dependent on the cell type and the specific chloride channel being inhibited. In general, ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit cell volume regulation, reduce the amplitude and frequency of action potentials, and increase the contractility of smooth muscle cells. It has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is mutated in cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is a potent and selective blocker of chloride channels, which allows for the specific inhibition of chloride ion transport. It is also relatively easy to synthesize and has a high purity level. However, ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate also has some limitations. It can be toxic to cells at high concentrations and can have off-target effects on other ion channels. It also has a short half-life in vivo, which limits its use for long-term experiments.
Direcciones Futuras
There are several future directions for the study of ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate. One area of research is the development of more selective and potent chloride channel blockers. Another area of research is the investigation of the role of chloride channels in disease pathogenesis and the development of novel therapies targeting chloride channels. Additionally, the use of ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity.
Métodos De Síntesis
Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the reaction of 2-nitrobenzenesulfonyl chloride with piperidine to form 1-(2-nitrophenyl)sulfonyl)piperidine. The second step involves the reaction of this intermediate with ethyl chloroformate to form ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate. The overall yield of this synthesis method is around 40-50%.
Propiedades
IUPAC Name |
ethyl 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-2-22-14(17)11-7-9-15(10-8-11)23(20,21)13-6-4-3-5-12(13)16(18)19/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKAHMXTWUDWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194895 | |
| Record name | Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate | |
CAS RN |
326898-54-8 | |
| Record name | Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326898-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)
![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)



![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)



![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)

